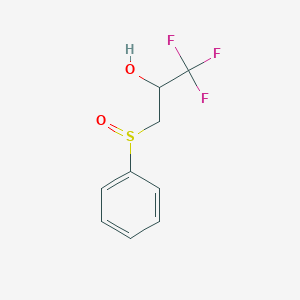![molecular formula C13H19N3O3 B14319206 Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate CAS No. 112525-96-9](/img/no-structure.png)
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique structure, which includes a phenyl ring substituted with a diethylcarbamoyl group and a methyl carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate typically involves the reaction of 4-aminophenyl methylcarbamate with diethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate functional groups.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Wirkmechanismus
The mechanism of action of Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, leading to a decrease in the enzyme’s activity. The molecular targets of this compound include enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Propyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Butyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
Uniqueness
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, the methyl group provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications.
Eigenschaften
| 112525-96-9 | |
Molekularformel |
C13H19N3O3 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
methyl N-[4-(diethylcarbamoylamino)phenyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-4-16(5-2)12(17)14-10-6-8-11(9-7-10)15-13(18)19-3/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18) |
InChI-Schlüssel |
BZLKVCMPNJQGFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)

![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)

